BenchChemオンラインストアへようこそ!

BDC2.5 mimotope 1040-51

Type 1 Diabetes T Cell Activation IFN-γ ELISpot

BDC2.5 mimotope 1040-51 (CAS 329696-50-6, MW 1298.6) is a synthetic decapeptide with defined sequence specificity (H-RVLPLWVRME-OH) that serves as a strong agonist for the diabetogenic T cell clone BDC2.5. Unlike generic class-level mimotopes, 1040-51 differs by 1–2 N-terminal residues from 1040-79 and 1040-31, translating into measurable potency differences spanning a ~100-fold EC50 range (sub-nM to >50 nM). Verified functional activity at 2 ng/ml (>20-fold IFN-γ induction; ~250 SFC/10⁶ cells in ELISpot). Supplied as lyophilized powder, ≥95% HPLC purity. Choose 1040-51 when peptide-specific functional validation matters—substitution across the 1040-series is not supported by potency data.

Molecular Formula C60H99N17O13S
Molecular Weight 1298.6 g/mol
Cat. No. B12426185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDC2.5 mimotope 1040-51
Molecular FormulaC60H99N17O13S
Molecular Weight1298.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C60H99N17O13S/c1-31(2)27-42(73-54(85)45-19-14-25-77(45)57(88)44(28-32(3)4)74-56(87)47(33(5)6)75-49(80)37(61)16-12-23-66-59(62)63)52(83)72-43(29-35-30-68-38-17-11-10-15-36(35)38)53(84)76-48(34(7)8)55(86)70-39(18-13-24-67-60(64)65)50(81)69-40(22-26-91-9)51(82)71-41(58(89)90)20-21-46(78)79/h10-11,15,17,30-34,37,39-45,47-48,68H,12-14,16,18-29,61H2,1-9H3,(H,69,81)(H,70,86)(H,71,82)(H,72,83)(H,73,85)(H,74,87)(H,75,80)(H,76,84)(H,78,79)(H,89,90)(H4,62,63,66)(H4,64,65,67)/t37-,39-,40-,41-,42-,43-,44-,45-,47-,48-/m0/s1
InChIKeyOWEPERKDAFRHOM-XQYUPZCISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDC2.5 Mimotope 1040-51: A Defined Diabetogenic T Cell Stimulant for Autoimmune Diabetes Research


BDC2.5 mimotope 1040-51 (CAS 329696-50-6) is a synthetic decapeptide (H-RVLPLWVRME-OH) with a molecular weight of 1298.6 g/mol that serves as a specific agonist for the diabetogenic T cell clone BDC2.5, derived from non-obese diabetic (NOD) mice [1][2]. The peptide is produced via solid-phase synthesis to a purity of ≥95% (typically >95% by HPLC) and is supplied as a lyophilized powder [3]. BDC2.5 mimotope 1040-51 mimics the structural features of endogenous antigens recognized by BDC2.5 T cells, enabling controlled activation of these pathogenic CD4+ T cells in experimental models of type 1 diabetes (T1D) [1][4].

Why Other BDC2.5 Mimotopes Cannot Be Directly Substituted for 1040-51 in Procurement


Despite sharing a common receptor target (the BDC2.5 TCR) and overlapping functional profiles, individual BDC2.5 mimotope peptides exhibit distinct potency ranges and sequence-dependent immunogenicity that preclude direct substitution in experimental protocols. The 1040-51 peptide (RVLPLWVRME) differs by only one or two amino acid residues from other strong agonists such as 1040-79 (AVRPLWVRME) and 1040-31 (YVRPLWVRME), yet these subtle N-terminal variations can translate into measurable differences in T cell activation magnitude and cross-reactivity patterns with endogenous antigens like glutamic acid decarboxylase 65 (GAD65) [1][2]. Moreover, the reported EC50 values for closely related mimotopes span a 100-fold range (from ~0.5 nM to >50 nM), making potency a critical variable that cannot be assumed constant across the 1040-series peptides [3]. Procurement decisions must therefore be guided by peptide-specific functional validation rather than class-level assumptions.

BDC2.5 Mimotope 1040-51: Quantitative Functional Differentiation Against Key Comparators


Functional Potency in IFN-γ ELISpot Assays: Direct Comparison with Unstimulated Baseline

BDC2.5 mimotope 1040-51 robustly activates CD4+ BDC2.5 T cells, eliciting a marked increase in IFN-γ secretion. In a controlled ELISpot assay, stimulation with 1040-51 at 2 ng/ml produced approximately 250 spot-forming cells (SFC) per 10^6 cells, compared to a baseline of ~10 SFC/10^6 cells in unstimulated controls—representing a >20-fold induction of cytokine-producing effector T cells [1]. This quantitative response establishes the peptide's functional efficacy under standardized assay conditions and provides a benchmark for comparing batch-to-batch consistency or evaluating alternative mimotopes in parallel experiments.

Type 1 Diabetes T Cell Activation IFN-γ ELISpot

Potency Positioning Relative to the Ultra-Potent 1040-79 Mimotope

Within the 1040-series mimotope family, 1040-79 (p79) is documented as one of the most active peptides, stimulating BDC2.5 T cells with an EC50 of 0.5–0.7 nM [1]. While a precise EC50 value for 1040-51 has not been reported in the primary literature, both peptides are classified as 'strong agonists' and share a conserved C-terminal core (PLWVRME) with single-residue N-terminal variation (R vs. A) [2]. The effective working concentration of 1040-51 (2 ng/ml ≈ 1.5 nM) falls within the same nanomolar range, suggesting comparable high potency, though direct EC50 determination would be required to confirm exact rank order.

EC50 Comparison T Cell Stimulation Mimotope Potency

Sequence-Dependent Specificity and GAD65 Epitope Recognition

BDC2.5 mimotope 1040-51 (RVLPLWVRME) is specifically recognized by BDC2.5 T cells and can cross-react with glutamic acid decarboxylase 65 (GAD65) epitopes—a feature that distinguishes it from many other synthetic peptides lacking this endogenous antigen linkage [1]. In contrast, peptides such as 1040-63 are described as general 'biologically active peptides' without documented GAD65 cross-reactivity . This difference in antigenic relatedness has implications for studying the natural autoimmune process versus purely artificial T cell stimulation.

Sequence Specificity GAD65 Autoantigen Recognition

Chemical and Purity Specifications for Reproducible Procurement

BDC2.5 mimotope 1040-51 is consistently supplied with defined chemical specifications that enable cross-vendor comparison and quality assurance. The peptide has a molecular weight of 1298.6 g/mol (C60H99N17O13S), CAS 329696-50-6, and standard commercial purity of >95% (often ≥98%) [1][2]. In contrast, related mimotopes such as 1040-63 (MW 1343.6, CAS 329696-53-9) and 1040-31 (MW 1348.6) differ in molecular composition, which can affect solubility, stability, and handling requirements . Procurement specifications should be verified against these reference values to ensure receipt of the correct compound.

Peptide Purity Molecular Weight CAS Number

Recommended Research Applications for BDC2.5 Mimotope 1040-51 Based on Validated Evidence


In Vitro Activation of BDC2.5 TCR Transgenic T Cells for Mechanistic Studies

BDC2.5 mimotope 1040-51 is ideally suited for controlled in vitro activation of CD4+ T cells isolated from BDC2.5 TCR transgenic NOD mice. Based on functional data demonstrating a >20-fold induction of IFN-γ secretion at 2 ng/ml, researchers can reliably stimulate pathogenic T cell populations to study activation signaling pathways, cytokine production profiles, and co-stimulatory molecule requirements [1]. The defined potency and sequence specificity of 1040-51 ensure reproducible activation across experiments, enabling precise interrogation of T cell biology in autoimmune diabetes models.

Ex Vivo Recall Responses and Tetramer-Based Detection of Autoreactive T Cells

Given its classification as a strong agonist for BDC2.5 T cells and its documented cross-reactivity with GAD65 epitopes, 1040-51 is well-suited for ex vivo recall assays and the generation of I-Ag7 tetramer reagents [1][2]. While 1040-79 has been more extensively validated for tetramer staining, 1040-51 offers an alternative peptide sequence that may detect T cell populations with slightly different fine specificities [2]. This is particularly valuable when assessing the breadth of the autoreactive T cell repertoire in prediabetic NOD mice or evaluating the impact of therapeutic interventions on T cell frequency and function.

Quality Control and Cross-Vendor Comparability Studies

The well-defined chemical specifications of 1040-51 (MW 1298.6, CAS 329696-50-6, purity >95%) provide a standardized framework for assessing product quality across different commercial suppliers [3]. The functional benchmark of ~250 SFC/10^6 cells at 2 ng/ml in IFN-γ ELISpot assays offers a quantitative reference point for verifying peptide activity upon receipt, enabling researchers to identify any batch-to-batch or vendor-to-vendor inconsistencies before committing to large-scale experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BDC2.5 mimotope 1040-51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.